
3-Phenyl-5,6-dihydropyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5,6-dihydropyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring fused with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydropyridin-2(1h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with β-ketoesters under acidic conditions to form the desired dihydropyridinone structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5,6-dihydropyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
3-Phenyl-5,6-dihydropyridin-2(1h)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5,6-dihydropyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpyridine: Lacks the dihydropyridinone structure but shares the phenyl-pyridine framework.
5,6-Dihydropyridin-2(1h)-one: Similar core structure without the phenyl group.
3-Phenyl-2-pyridone: Contains a similar pyridine ring but differs in the position of the carbonyl group.
Uniqueness
3-Phenyl-5,6-dihydropyridin-2(1h)-one is unique due to its specific combination of a phenyl group and a dihydropyridinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-phenyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C11H11NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2,(H,12,13) |
Clave InChI |
IHWUUXBWCINGIO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


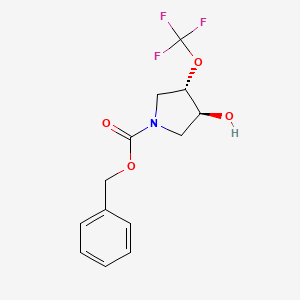

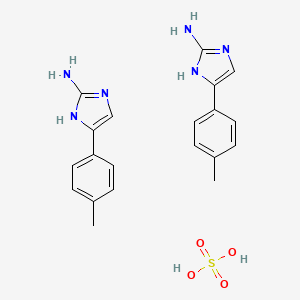
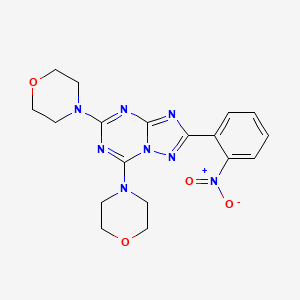
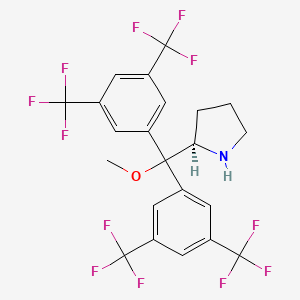
![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B12815143.png)

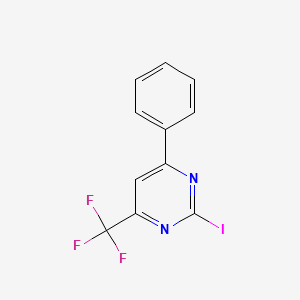
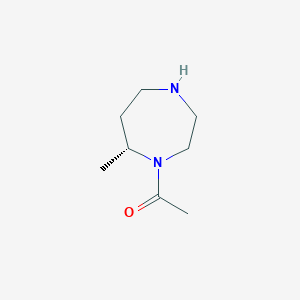
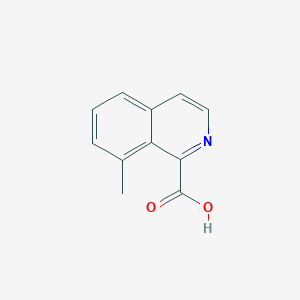
![Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate](/img/structure/B12815175.png)

![Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B12815194.png)

